molecular formula C7H6BF4KO B7892820 Potassium 5-fluoro-2-methoxyphenyltrifluoroborate

Potassium 5-fluoro-2-methoxyphenyltrifluoroborate

Cat. No.: B7892820
M. Wt: 232.03 g/mol
InChI Key: WUXXOKZMTBFHMH-UHFFFAOYSA-N
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Description

Potassium 5-fluoro-2-methoxyphenyltrifluoroborate is an organofluorine compound that has gained attention in the field of organic chemistry due to its unique properties and applications. This compound is particularly notable for its stability and reactivity, making it a valuable reagent in various chemical reactions, especially in cross-coupling reactions such as the Suzuki–Miyaura coupling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of potassium 5-fluoro-2-methoxyphenyltrifluoroborate typically involves the reaction of 5-fluoro-2-methoxyphenylboronic acid with potassium bifluoride. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization. The general reaction scheme is as follows:

5-fluoro-2-methoxyphenylboronic acid+KHF2Potassium 5-fluoro-2-methoxyphenyltrifluoroborate\text{5-fluoro-2-methoxyphenylboronic acid} + \text{KHF}_2 \rightarrow \text{this compound} 5-fluoro-2-methoxyphenylboronic acid+KHF2​→Potassium 5-fluoro-2-methoxyphenyltrifluoroborate

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated crystallization processes are common to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Potassium 5-fluoro-2-methoxyphenyltrifluoroborate undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.

    Cross-Coupling Reactions: It is widely used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions, although these reactions are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include halides and other nucleophiles, typically in the presence of a base.

    Suzuki–Miyaura Coupling: Palladium catalysts and bases such as potassium carbonate are commonly used.

    Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.

Major Products Formed

    Substitution Reactions: The major products are substituted phenyl derivatives.

    Cross-Coupling Reactions: The major products are biaryl compounds.

    Oxidation and Reduction: The products vary depending on the specific reaction conditions.

Scientific Research Applications

Potassium 5-fluoro-2-methoxyphenyltrifluoroborate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

    Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: It is involved in the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of potassium 5-fluoro-2-methoxyphenyltrifluoroborate in cross-coupling reactions involves the transmetalation step, where the trifluoroborate group transfers from the boron atom to the palladium catalyst. This is followed by reductive elimination, leading to the formation of the desired carbon-carbon bond. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

  • Potassium 2-methoxyphenyltrifluoroborate
  • Potassium 4-methoxyphenyltrifluoroborate
  • Potassium 5-fluoro-2-methylphenyltrifluoroborate

Uniqueness

Potassium 5-fluoro-2-methoxyphenyltrifluoroborate is unique due to the presence of both fluorine and methoxy groups on the phenyl ring, which imparts distinct electronic and steric properties. This makes it particularly useful in reactions where specific reactivity and selectivity are required.

Properties

IUPAC Name

potassium;trifluoro-(5-fluoro-2-methoxyphenyl)boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BF4O.K/c1-13-7-3-2-5(9)4-6(7)8(10,11)12;/h2-4H,1H3;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUXXOKZMTBFHMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=C(C=CC(=C1)F)OC)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BF4KO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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